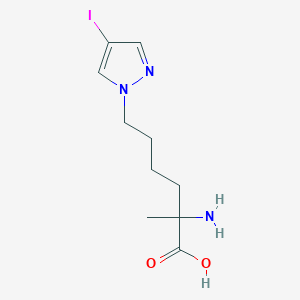
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and an iodo substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Amino Acid Derivative Formation: The iodinated pyrazole is then coupled with a suitable amino acid derivative, such as 2-methylhexanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the pyrazole ring can undergo reduction to form pyrazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Applications De Recherche Scientifique
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the amino group are likely to play key roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a chloro substituent instead of an iodo group.
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a bromo substituent instead of an iodo group.
2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a fluoro substituent instead of an iodo group.
Uniqueness
The presence of the iodo substituent in 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and radiotherapy.
Propriétés
Formule moléculaire |
C10H16IN3O2 |
|---|---|
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
2-amino-6-(4-iodopyrazol-1-yl)-2-methylhexanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16) |
Clé InChI |
STDAPHDTDMPQIF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN1C=C(C=N1)I)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)




![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)





